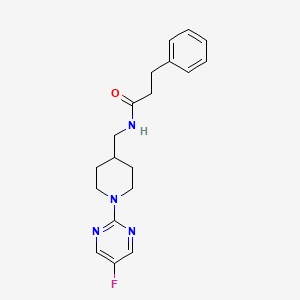

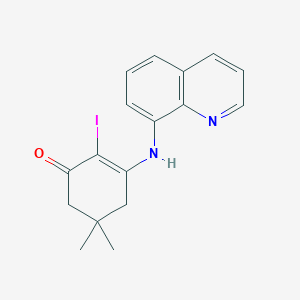

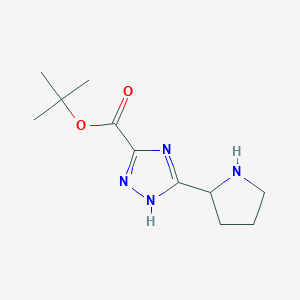

3-氟-N-(1-对甲苯磺酰基-1,2,3,4-四氢喹啉-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated heterocycles, which includes compounds similar to 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, often involves rhodium(III)-catalyzed C-H activation of arenes/alkenes and versatile coupling with 2,2-difluorovinyl tosylate. These methods provide a pathway to diverse fluorinated heterocycles through mechanisms supported by detailed DFT studies, elucidating the selectivity in β-F elimination versus C-N bond formation (Wu et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has shown that these structures can be complex, involving various functional groups that contribute to their unique chemical properties. For instance, the crystal structure of related quinoline derivatives has been determined, providing insight into their conformations and intermolecular interactions (Wang et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving fluorinated compounds often include nucleophilic substitution and cyclization processes. These reactions can lead to the formation of novel structures with potential biological activity. For example, the intramolecular cyclization of o-(1-alkynyl)benzamides, mediated by metal-free, hypervalent reagents, has been utilized for the synthesis of 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones, showcasing the versatility of reactions involving fluorine-containing compounds (Yang et al., 2015).

科学研究应用

氟代杂环合成

氟代杂环在制药和农药行业中至关重要,因为其独特的物理化学性质。对芳烃/烯烃的铑(III)催化C-H活化和与2,2-二氟乙烯基对甲苯磺酸酯的多功能偶联研究表明了一种合成各种氟代杂环的方法。这种方法突显了氟化合物的合成潜力,包括类似于“3-氟-N-(1-对甲苯磺酸基-1,2,3,4-四氢喹啉-7-基)苯甲酰胺”(Wu et al., 2017)的化合物。

实体肿瘤成像

作为固体肿瘤正电子发射断层扫描(PET)成像sigma-2受体状态的配体开发的含氟苯甲酰胺类似物展示了氟代苯甲酰胺在肿瘤学中的诊断潜力。这些化合物显示出高肿瘤摄取和可接受的肿瘤/正常组织比,表明它们在肿瘤成像和诊断中的应用(Tu et al., 2007)。

荧光标记

用于标记寡脱氧核糖核苷酸的新型荧光物质的合成和荧光研究表明了氟化合物在增强荧光信号和杂交亲和力方面的应用。这种应用对生物研究和医学诊断至关重要(Singh & Singh, 2007)。

钴催化C-H活化

利用钴催化的C-H活化/环化反应与氟烷基炔烃反应,可产生3-和4-氟烷基异喹啉酮,展示了一种制备结构多样且潜在具有生物活性的氟化合物的方法。这种方法可以应用于合成“3-氟-N-(1-对甲苯磺酸基-1,2,3,4-四氢喹啉-7-基)苯甲酰胺”的衍生物,用于各种科学应用(Kumon et al., 2021)。

抗菌和除草活性

将含氟药效团与其他杂环系统结合的合成努力已经导致具有潜在抗菌活性的化合物的开发。这些研究说明了氟代苯甲酰胺衍生物在解决微生物耐药性和通过除草活性增强农业生产力方面的广泛适用性(Desai et al., 2013; Huang et al., 2005)。

作用机制

Target of action

The compound contains a tetrahydroquinoline moiety, which is a structural feature found in many biologically active molecules . These molecules often bind to multiple receptors, which could be the case for this compound as well .

Mode of action

The exact mode of action would depend on the specific targets of the compound. Generally, compounds with this structure might interact with their targets by forming covalent bonds .

Biochemical pathways

The compound could potentially affect various biochemical pathways due to its potential to bind to multiple receptors . The exact pathways would depend on the specific targets of the compound.

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Compounds with a tetrahydroquinoline structure have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s fluoro-groups might enhance the fluorine content of the targeted structures, potentially affecting its interactions .

属性

IUPAC Name |

3-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-7-11-21(12-8-16)30(28,29)26-13-3-5-17-9-10-20(15-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVQNLKFUHWLBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2486320.png)

![N-{1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2486322.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2486324.png)

![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2486327.png)

![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)